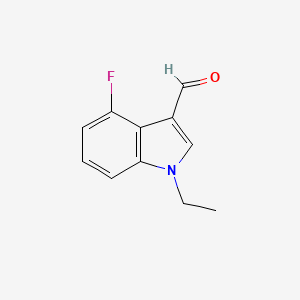
1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl acetoacetate.
Reaction Conditions: The initial step involves the formation of an intermediate through a condensation reaction, followed by cyclization to form the indole ring
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. Techniques like continuous flow synthesis can be employed for large-scale production.
Analyse Chemischer Reaktionen
1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the indole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions are commonly used.
Major Products: The major products formed from these reactions include 1-Ethyl-4-fluoro-1H-indole-3-carboxylic acid, 1-Ethyl-4-fluoro-1H-indole-3-methanol, and various substituted indoles.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in multicomponent reactions to generate complex molecules.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde can be compared with other similar compounds such as:
1H-Indole-3-carbaldehyde: Lacks the ethyl and fluoro substituents, leading to different chemical and biological properties.
4-Fluoro-1H-indole-3-carbaldehyde: Lacks the ethyl group, which may affect its reactivity and applications.
1-Ethyl-1H-indole-3-carbaldehyde: Lacks the fluoro substituent, which can influence its chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C11H10FNO |
|---|---|
Molekulargewicht |
191.20 g/mol |
IUPAC-Name |
1-ethyl-4-fluoroindole-3-carbaldehyde |
InChI |
InChI=1S/C11H10FNO/c1-2-13-6-8(7-14)11-9(12)4-3-5-10(11)13/h3-7H,2H2,1H3 |
InChI-Schlüssel |
DPPNGHLVJYVFJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C2=C1C=CC=C2F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)
![3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13218927.png)

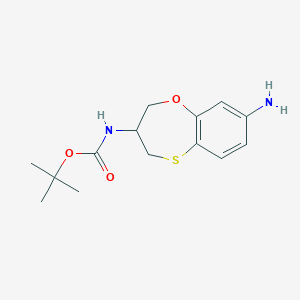
![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13218942.png)


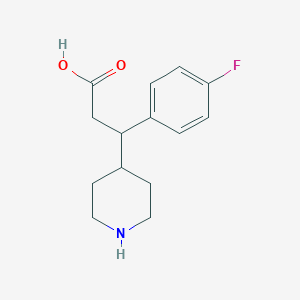
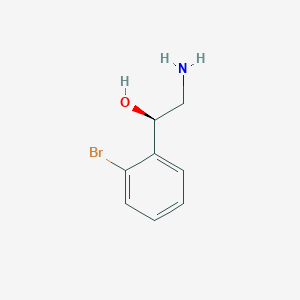

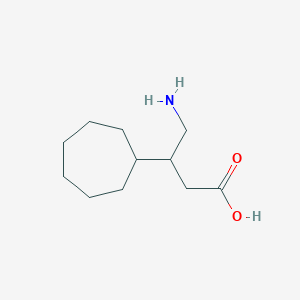

![4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid](/img/structure/B13218994.png)
![N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13219005.png)
